molecular formula C6H10O B13928540 1-Allylcyclopropanol CAS No. 87234-30-8

1-Allylcyclopropanol

Katalognummer: B13928540
CAS-Nummer: 87234-30-8
Molekulargewicht: 98.14 g/mol
InChI-Schlüssel: RHWAZBHLVGJNTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Allylcyclopropanol is an organic compound characterized by a cyclopropane ring substituted with an allyl group and a hydroxyl group. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in various fields of chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Allylcyclopropanol can be synthesized through several methods. One common approach involves the cyclopropanation of allyl alcohol using diazo compounds or carbenes. This reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropane synthesis can be applied. Industrial production would likely involve large-scale cyclopropanation reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Allylcyclopropanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Cyclopropylmethanol.

    Substitution: Various substituted cyclopropanols depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Allylcyclopropanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Allylcyclopropanol involves its interaction with various molecular targets. The cyclopropane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds. This reactivity is exploited in synthetic chemistry to create complex structures. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .

Vergleich Mit ähnlichen Verbindungen

    Cyclopropanol: Lacks the allyl group, making it less reactive in certain substitution reactions.

    1-Allylcyclopropane:

    Cyclopropylmethanol: Similar structure but with different reactivity due to the absence of the allyl group.

Uniqueness: 1-Allylcyclopropanol’s combination of a cyclopropane ring, allyl group, and hydroxyl group gives it unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and studying reaction mechanisms.

Eigenschaften

CAS-Nummer

87234-30-8

Molekularformel

C6H10O

Molekulargewicht

98.14 g/mol

IUPAC-Name

1-prop-2-enylcyclopropan-1-ol

InChI

InChI=1S/C6H10O/c1-2-3-6(7)4-5-6/h2,7H,1,3-5H2

InChI-Schlüssel

RHWAZBHLVGJNTH-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1(CC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.